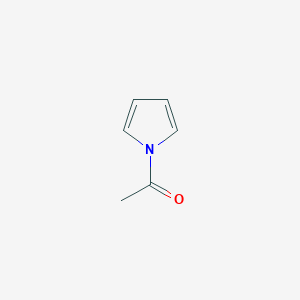

N-Acetylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6(8)7-4-2-3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYOJDLCFAUIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334796 | |

| Record name | N-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-41-6 | |

| Record name | N-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetylpyrrole (also known as 1-acetylpyrrole), a key heterocyclic molecule relevant in various fields of chemical research, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 | Triplet | α-Protons (H2, H5) of the pyrrole (B145914) ring |

| ~6.2 | Triplet | β-Protons (H3, H4) of the pyrrole ring |

| ~2.4 | Singlet | Methyl protons of the acetyl group |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Carbonyl carbon of the acetyl group |

| ~120.9 | α-Carbons (C2, C5) of the pyrrole ring |

| ~111.9 | β-Carbons (C3, C4) of the pyrrole ring |

| ~24.0 | Methyl carbon of the acetyl group |

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~1710 | C=O stretching (strong) |

| ~1540 | C=C stretching (aromatic ring) |

| ~1480 | C-H bending (methyl group) |

| ~1370 | C-N stretching |

| ~740 | C-H out-of-plane bending (pyrrole ring) |

Table 4: Major Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 109 | 100 | [M]⁺ (Molecular Ion) |

| 67 | ~80 | [M - CH₂CO]⁺ |

| 43 | ~70 | [CH₃CO]⁺ |

| 39 | ~40 | [C₃H₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is prepared. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker WP-80 or equivalent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat this compound (as a liquid film) is obtained. A small drop of the sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam, and the resulting fragments are analyzed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

The Discovery, Synthesis, and Therapeutic Potential of N-Acetylpyrrole and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving therapeutic applications of N-Acetylpyrrole and its derivatives. This compound, a simple acylated derivative of the foundational heterocyclic compound pyrrole (B145914), has emerged as a significant scaffold in medicinal chemistry. This document details its historical context, key synthetic methodologies, and its contemporary role in the development of novel therapeutics, particularly as an inhibitor of histone deacetylases (HDACs) and cholinesterases.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of pyrrole chemistry. Pyrrole itself was first identified in 1834, and its structure was correctly formulated in 1870. The late 19th century saw the development of foundational synthetic routes to the pyrrole ring, most notably the Paal-Knorr synthesis in 1884, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. Another significant early contribution was the Knorr pyrrole synthesis , also reported in 1884, which utilizes an α-amino-ketone and a compound with an activated methylene (B1212753) group.

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its preparation falls under the general class of N-acylation of pyrroles. One of the earliest related reactions is the Ciamician-Dennstedt rearrangement of 1881, which involved carbon insertion into the pyrrole ring using chloroform (B151607) in the presence of a strong base, hinting at early investigations into modifying the pyrrole structure. Direct N-acylation methods, such as the reaction of pyrrole with N-acetyl imidazole, provide a straightforward route to this compound.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Methods

Paal-Knorr Pyrrole Synthesis: This method remains a cornerstone for the synthesis of N-substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration. While traditionally requiring harsh conditions like prolonged heating in acid, modern modifications have introduced milder catalysts and solvent-free conditions.

Clauson-Kaas Pyrrole Synthesis: Developed in 1952, this method provides an efficient route to N-substituted pyrroles from the reaction of 2,5-dialkoxytetrahydrofurans with primary amines, often catalyzed by an acid like acetic acid. Microwave-assisted protocols have been developed to significantly shorten reaction times.

Modern Synthetic Protocols

Modern synthetic chemistry offers a variety of efficient methods for the preparation of N-acylpyrroles. A notable method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole ring. This procedure is valued for its tolerance of a wide range of functional groups. Another convenient synthesis reacts primary aromatic amides with an excess of 2,5-dimethoxytetrahydrofuran (B146720) in the presence of thionyl chloride, offering short reaction times and mild conditions.

The direct acylation of pre-formed pyrrole rings is also a common strategy. For instance, N-alkoxycarbonyl protected pyrroles can be acylated using a carboxylic acid in the presence of trifluoromethanesulfonic anhydride, followed by deprotection to yield the desired acylpyrrole.

Therapeutic Applications: this compound Derivatives as Enzyme Inhibitors

The this compound scaffold has proven to be a valuable "cap" group in the design of enzyme inhibitors, particularly for targeting histone deacetylases and cholinesterases. This capping group can engage in crucial interactions with the enzyme's active site, enhancing binding affinity and selectivity.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. The overexpression of certain HDACs is associated with various cancers, making them a key target for anticancer drug development.

This compound derivatives have been successfully designed as potent HDAC inhibitors. These inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker, and a capping group that interacts with the surface of the enzyme. The this compound moiety often serves as this capping group.

Mechanism of Action: Molecular docking studies have revealed that the carbonyl oxygen of the this compound cap can form a crucial hydrogen bond with amino acid residues at the rim of the active site tunnel, such as Phenylalanine 198 (Phe198) in HDAC1. This interaction helps to anchor the inhibitor in the active site, contributing to its inhibitory potency. The inhibition of HDAC activity leads to the hyperacetylation of histones, which in turn results in the relaxation of chromatin and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of this compound based HDAC Inhibitors

Caption: Signaling pathway of this compound-based HDAC inhibitors.

Quantitative Data on HDAC Inhibition

| Compound | Target HDAC | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Compound 20 | HDAC1 | 0.041 ± 0.005 | RPMI-8226 | 2.89 ± 0.43 | |

| HDAC3 | 0.21 ± 0.02 | ||||

| HDAC6 | 0.015 ± 0.002 | ||||

| Chidamide | - | - | RPMI-8226 | 10.23 ± 1.02 | |

| Compound 3d | HDAC1 | 0.018 ± 0.001 | - | - | |

| HDAC3 | 0.025 ± 0.003 | ||||

| HDAC6 | 0.005 ± 0.001 | ||||

| Compound 4i | HD1-B (Class I) | 0.2 ± 0.05 | U937 | - | |

| HD1-A (Class II) | >50 | ||||

| Compound 7e | - | 1.9 | - | - |

Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, thus terminating nerve impulses at cholinergic synapses. Inhibition of these enzymes is a key therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease.

Recent studies have explored pyrrole derivatives as selective inhibitors of cholinesterases. For instance, a series of 1,3-diaryl-pyrrole derivatives have shown high selectivity for BChE over AChE.

Mechanism of Action: The inhibition of cholinesterases by these pyrrole derivatives has been characterized as a mixed competitive mode. This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site distinct from the active site, thereby reducing the catalytic efficiency of the enzyme.

Quantitative Data on Cholinesterase Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Compound 3o | BChE | 5.37 ± 0.36 | - | |

| AChE | > 50 | |||

| Compound 3p | BChE | 1.71 ± 0.087 | Mixed Competitive | |

| AChE | > 50 | |||

| Compound 3s | BChE | 3.76 ± 0.25 | - | |

| AChE | > 50 | |||

| Donepezil | BChE | 3.70 ± 0.28 | - | |

| AChE | 2.45 ± 0.08 |

Experimental Protocols

General Synthesis of N-Acylpyrroles via Clauson-Kaas Reaction

A general procedure for the synthesis of N-acylpyrroles is the Clauson-Kaas reaction.

Workflow for N-Alkoxycarbonyl Pyrrole Synthesis

Caption: General workflow for Clauson-Kaas synthesis of N-alkoxycarbonyl pyrroles.

Materials:

-

Carbamate (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Brine

Procedure:

-

The carbamate and 2,5-dimethoxytetrahydrofuran are combined in a flask and purged with nitrogen.

-

Acetic acid is added, and the mixture is heated to reflux (approximately 110 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to ambient temperature.

-

Dichloromethane is added, and the organic layer is washed sequentially with saturated aqueous sodium carbonate and brine.

-

The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-alkoxycarbonyl pyrrole.

HDAC Inhibitory Activity Assay

The inhibitory activity of this compound derivatives against HDAC enzymes is typically determined using a fluorometric assay.

Workflow for HDAC Inhibition Assay

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

Materials:

-

Recombinant human HDAC isozymes (e.g., HDAC1, HDAC3, HDAC6)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer solution

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

The HDAC enzyme is pre-incubated with varying concentrations of the test compound in assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at 37 °C for a defined period.

-

The reaction is stopped by the addition of a developer solution, which also generates the fluorescent signal from the deacetylated substrate.

-

After a further incubation period at 37 °C, the fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has transitioned from a simple heterocyclic derivative to a key structural motif in modern drug discovery. Its history is rooted in the fundamental principles of pyrrole chemistry, while its present and future lie in the rational design of targeted enzyme inhibitors. The this compound cap has demonstrated its utility in conferring high potency and, in some cases, selectivity for HDAC and cholinesterase enzymes.

Future research in this area will likely focus on:

-

Isozyme-selective HDAC inhibitors: The development of this compound derivatives that can selectively target specific HDAC isozymes to minimize off-target effects and improve therapeutic windows.

-

Dual-target inhibitors: Exploring the potential of this compound-based scaffolds to inhibit multiple targets implicated in complex diseases like cancer and neurodegenerative disorders.

-

Optimization of pharmacokinetic properties: Further medicinal chemistry efforts to enhance the drug-like properties of this compound derivatives, including their solubility, metabolic stability, and oral bioavailability.

The continued exploration of the chemical space around the this compound core holds significant promise for the development of the next generation of innovative therapeutics.

Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of N-Acetylpyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylpyrrole derivatives and related pyrrole (B145914) alkaloids represent a significant class of natural products with a diverse range of biological activities. These compounds, found in a variety of terrestrial and marine organisms, have garnered considerable attention from the scientific community for their potential as scaffolds in drug discovery. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, detailing their sources, biological activities, and the experimental methodologies used for their isolation and characterization. Furthermore, it delves into the signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Bioactivities of Pyrrole Alkaloids

Pyrrole alkaloids, including N-acetylated and brominated derivatives, are predominantly isolated from marine organisms, particularly sponges of the genus Agelas and Stylissa, as well as marine-derived actinobacteria such as Streptomyces species. These compounds exhibit a wide spectrum of biological effects, including antimicrobial, cytotoxic, and anti-inflammatory activities.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of selected naturally occurring pyrrole derivatives.

| Compound | Natural Source | Target Organism/Cell Line | Bioactivity (MIC/IC50/GI50) | Reference |

| Sceptrin (B1680891) | Agelas sceptrum, Stylissa massa | Escherichia coli, Staphylococcus aureus | MIC: 62.5 μM | [1] |

| Hymenidin | Stylissa massa | - | - | [1] |

| Manzacidin A/C | Stylissa massa | - | - | [1] |

| Streptopyrrole | Streptomyces rimosus | Escherichia coli (NRII histidine kinase) | IC50: 20 μM | [2] |

| Streptopyrrole B & C | Streptomyces zhaozhouensis | Gram-positive bacteria | MIC: 0.7 to 2.9 µM | [3][4] |

| - | Streptomyces zhaozhouensis | Six tumor cell lines | GI50: 4.9 to 10.8 µM | [5] |

| 5-bromopyrrole-2-carboxylic acid | Agelas cerebrum | Human tumor cell lines (A549, HT29, MDA-MB-231) | Strong cytotoxicity at ≥1 mg/mL | [6] |

| 4-bromopyrrole-2-carboxylic acid | Agelas cerebrum | Human tumor cell lines (A549, HT29, MDA-MB-231) | Strong cytotoxicity at ≥1 mg/mL | [6] |

| 3,4-dibromopyrrole-2-carboxylic acid | Agelas cerebrum | Human tumor cell lines (A549, HT29, MDA-MB-231) | Strong cytotoxicity at ≥1 mg/mL | [6] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound derivatives and related alkaloids from their natural sources typically involve a combination of solvent extraction and chromatographic techniques.

General Extraction and Fractionation from Marine Sponges

A common procedure for extracting bromopyrrole alkaloids from marine sponges like Stylissa massa is as follows:

-

Specimen Preparation: The collected sponge specimens are washed to remove debris and then freeze-dried. The dried material is ground into a powder.

-

Sequential Solvent Extraction: The ground sponge material is sequentially extracted with solvents of increasing polarity. A typical sequence is:

-

Aqueous methanol (B129727) (60% MeOH)

-

Dichloromethane:Methanol (DCM:MeOH, 9:1 v/v)

-

Ethanol (96% EtOH)

-

-

Solvent Evaporation: The solvent from each extraction step is removed under reduced pressure using a rotary evaporator to yield crude extracts.

-

Bioassay-Guided Fractionation: The crude extracts are then subjected to bioassays to identify the fractions with the desired biological activity.

Chromatographic Purification of Sceptrin from Stylissa massa

The following protocol outlines a typical purification scheme for sceptrin from the active fractions of Stylissa massa extract:

-

Initial Fractionation: The bioactive crude extract is subjected to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase column.

-

Semi-preparative HPLC: Fractions containing the target compounds, identified by their molecular ion peaks in mass spectrometry, are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: Phenomenex Jupiter C18 column (5 μm, 300Å, 10.0 mm x 250.0 mm).

-

Mobile Phase: A linear gradient of 5–50% acetonitrile (B52724) (containing 0.05% TFA) in water.

-

Flow Rate: 3 ml/min.

-

Detection: UV detector and mass spectrometer.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and combine those containing the pure compound.

Isolation of Streptopyrroles from Streptomyces

The isolation of streptopyrroles from the fermentation broth of Streptomyces species generally involves these steps:

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.

-

Column Chromatography: The crude extract is subjected to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase material).

-

HPLC Purification: Further purification is achieved by preparative or semi-preparative HPLC to yield the pure streptopyrrole derivatives.

Signaling Pathways Modulated by Pyrrole Alkaloids

Several naturally occurring pyrrole derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, including the Hedgehog and NF-κB pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to the development of various cancers. Natural products have been identified as inhibitors of this pathway, targeting key components like Smoothened (SMO) and the GLI family of transcription factors.

Caption: Hedgehog signaling pathway and points of inhibition by natural pyrrole derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with numerous inflammatory diseases and cancers. Some marine pyrrole alkaloids have been shown to inhibit this pathway.

Caption: NF-κB signaling pathway and inhibition by marine pyrrole alkaloids.

Conclusion

Naturally occurring this compound derivatives and their related alkaloids are a rich source of bioactive compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of their natural sources, biological activities, and the methodologies for their isolation. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as Hedgehog and NF-κB, opens up new avenues for the development of novel drugs for a range of diseases, including cancer and inflammatory disorders. Further research into the quantitative yields from natural sources and the precise molecular targets of these compounds will be crucial for their advancement from laboratory curiosities to clinically viable therapeutics.

References

- 1. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]

- 2. Novel streptopyrroles from Streptomyces rimosus with bacterial protein histidine kinase inhibitory and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylpyrrole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrrole (B145914) scaffold is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The addition of an N-acetyl group can modulate the electronic properties and steric profile of the pyrrole ring, influencing its binding affinity to various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

Synthetic Methodologies

The synthesis of this compound derivatives often involves multi-step procedures, starting with the formation of the core pyrrole ring followed by N-acylation or modification of substituents on the pyrrole ring. Key synthetic strategies are outlined below.

Paal-Knorr Pyrrole Synthesis

A cornerstone in pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For N-arylpyrroles, an aniline (B41778) derivative is typically used.

Experimental Protocol: Synthesis of N-aryl-2,5-dimethylpyrrole derivatives [1]

-

A mixture of the appropriate aniline (2 mmol) and 2,5-hexanedione (B30556) (2 mmol) is stirred at room temperature.

-

Sulphamic acid (0.1 mmol) is added as a catalyst.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate (B1210297):hexane (3:7) solvent system.

-

Upon completion (typically 1-6 hours), the reaction mixture is worked up to isolate the N-aryl-2,5-dimethylpyrrole derivative.

Vilsmeier-Haack Formylation

This reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring, such as a pyrrole. The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.

Experimental Protocol: Vilsmeier-Haack Formylation of N-arylpyrroles [1]

-

To a solution of the N-arylpyrrole (1.0 equiv) in DMF, (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) is added at 0 °C.

-

The mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the addition of a sodium acetate solution in water at 0 °C.

-

The mixture is stirred for a short period, and then the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

Chalcones, which can be precursors to various heterocyclic compounds, are often synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone in the presence of a base.

Experimental Protocol: Synthesis of Pyrrole-Based Chalcones [2]

-

A mixture of 2-acetyl-1-methylpyrrole (B1200348) (2.5 mmol) and a 5-(aryl)furfural derivative (2.5 mmol) is prepared in methanol (B129727) (20 mL).

-

A 50% (w/v) aqueous solution of sodium hydroxide (B78521) (2 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for approximately 48 hours.

-

The resulting chalcone derivative is isolated and purified.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization and histone deacetylases (HDACs).

Tubulin Polymerization Inhibition: Several N-arylpyrrole derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

HDAC Inhibition: N-linked 2-acetylpyrrole (B92022) derivatives have been designed as HDAC inhibitors. These compounds typically feature a cap group (the this compound moiety), a linker, and a zinc-binding group. By inhibiting HDACs, these molecules lead to the hyperacetylation of histones, resulting in chromatin relaxation and the expression of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.

Hedgehog Signaling Pathway Inhibition: Some arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. This inhibition contributes to their anticancer effects, particularly in Hedgehog-dependent cancers like medulloblastoma.[1]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| N-Arylpyrrole | Tubulin Polymerization | MCF-7 | 0.016 - 0.060 | [1] |

| N-Arylpyrrole | Tubulin Polymerization | HCT116 | Varies | [1] |

| N-Arylpyrrole | Tubulin Polymerization | Messa | Varies | [1] |

| N-linked 2-Acetylpyrrole | HDAC1 | - | Varies (nM) | [5] |

| N-linked 2-Acetylpyrrole | HDAC3 | - | Varies (nM) | [5] |

| N-linked 2-Acetylpyrrole | HDAC6 | - | Varies (nM) | [5] |

| N-linked 2-Acetylpyrrole | Proliferation | RPMI-8226 | 2.89 ± 0.43 | [5][6] |

| Alkynylated Pyrrole | Proliferation | U251 | 2.29 ± 0.18 | [7] |

| Alkynylated Pyrrole | Proliferation | A549 | 3.49 ± 0.30 | [7] |

| Pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) | Proliferation | A549 | 19.94 ± 1.23 (µg/ml) | [8] |

| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) | Proliferation | HeLa | 16.73 ± 1.78 (µg/ml) | [8] |

| Indolylpyrrole Derivatives | Proliferation | PC-3 | 3.30 - 15.40 (µg/ml) | [9] |

| Indolylpyrrole Derivatives | Proliferation | SKOV3 | 1.20 - 15.40 (µg/ml) | [9] |

| Indolylpyrrole Derivatives | Proliferation | LS174T | 2.80 - >50 (µg/ml) | [9] |

Experimental Protocols for Anticancer Activity Evaluation

-

MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[10][11]

-

-

Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Purified tubulin is incubated with the test compound at various concentrations in a buffer containing GTP.

-

The mixture is warmed to 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed, is monitored over time using a spectrophotometer.[4][5][12]

-

-

HDAC Inhibition Assay: This assay quantifies the inhibitory effect of compounds on HDAC enzymes.

-

A fluorometric HDAC substrate is incubated with the HDAC enzyme in the presence of the test compound.

-

After a set incubation period, a developer solution is added, which releases a fluorophore from the deacetylated substrate.

-

The fluorescence is measured using a fluorometer, and the IC50 value is determined.[13][14][15]

-

Antimicrobial Activity

N-arylpyrrole derivatives have demonstrated broad-spectrum antimicrobial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][16][17] Their proposed mechanism of action involves the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP), an essential enzyme in the early stages of bacterial cell wall biosynthesis.[16] By targeting UPPP, these compounds disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall.

Quantitative Data: Antimicrobial Activity

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

| N-arylpyrrole (Va-e) | S. aureus (MRSA) | 4 - >128 | [16] |

| N-arylpyrrole (Va-e) | E. coli | 8 - >128 | [16] |

| N-arylpyrrole (Va-e) | K. pneumoniae | 8 - >128 | [16] |

| N-arylpyrrole (Va-e) | A. baumannii | 8 - >128 | [16] |

| N-arylpyrrole (Va-e) | P. aeruginosa | 32 - >128 | [16] |

| N-arylpyrrole (Va-e) | E. faecium | 64 - >128 | [16] |

| N-arylpyrrole (Va-e) | M. phlei | 8 - 64 | [16] |

| Pyrrole-based Chalcones | C. krusei | 25 - 50 | [2] |

Experimental Protocol for Antimicrobial Activity Evaluation

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

-

Anti-inflammatory Activity

Certain N-acetylpyrazole derivatives, structurally related to N-acetylpyrroles, have shown potent anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α. The anti-inflammatory effects of some N-acetylated compounds may also be mediated through the inhibition of the NF-κB signaling pathway.[18]

Quantitative Data: Anti-inflammatory Activity

| Compound | Paw Edema Inhibition (%) | Reference |

| 4a | 58.3 | [19] |

| 4b | 60.2 | [19] |

| 4e | 63.8 | [19] |

| 4g | 62.5 | [19] |

| 5e | 61.1 | [19] |

| Indomethacin (Standard) | 68.3 | [19] |

| 2d | Significant | [15] |

| 2e | Significant | [15] |

Experimental Protocol for Anti-inflammatory Activity Evaluation

-

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model for assessing acute inflammation.

-

The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats.

-

After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[19][20]

-

Signaling Pathways and Logical Relationships

To visualize the mechanisms of action and synthetic workflows, the following diagrams are provided in Graphviz DOT language.

Synthetic Workflow for N-Arylpyrrole Chalcones

Anticancer Mechanism: Tubulin Polymerization Inhibition

Antimicrobial Mechanism: UPPP Inhibition

Conclusion

This compound derivatives constitute a promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities make them attractive candidates for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and optimization. The detailed methodologies and structure-activity relationship data presented in this guide provide a solid foundation for researchers to design and synthesize new this compound derivatives with improved potency and selectivity for a range of therapeutic targets. Future work in this area could focus on exploring novel substitutions on the pyrrole ring, developing more efficient synthetic routes, and elucidating the detailed molecular mechanisms underlying their biological effects.

References

- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes [mdpi.com]

- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. login.medscape.com [login.medscape.com]

- 18. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia [mdpi.com]

- 19. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Alkoxycarbonyl Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of various N-alkoxycarbonyl pyrroles, a class of compounds with significant potential in synthetic chemistry and drug development. The described one-step method offers a straightforward and efficient route to these valuable building blocks.

Data Presentation

The following table summarizes the yields for the synthesis of various N-alkoxycarbonyl pyrroles using the general procedure outlined below.

| Entry | R Group (in O-substituted carbamate) | Product | Yield (%) |

| 1 | Methyl (Me) | N-COOMe-pyrrole | 75 |

| 2 | Benzyl (Bn) | N-Cbz-pyrrole | 83 |

| 3 | 2-(Trimethylsilyl)ethyl (Teoc) | N-Teoc-pyrrole | 81 |

| 4 | Allyl (Alloc) | N-Alloc-pyrrole | 71 |

| 5 | 9-Fluorenylmethyl (Fmoc) | N-Fmoc-pyrrole | 79 |

| 6 | 2,2,2-Trichloroethyl (Troc) | N-Troc-pyrrole | 85 |

Experimental Workflow

The general experimental workflow for the synthesis of N-alkoxycarbonyl pyrroles is depicted in the following diagram.

Caption: General workflow for the synthesis of N-alkoxycarbonyl pyrroles.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-alkoxycarbonyl pyrroles and their subsequent functionalization and deprotection.

General Procedure for N-Alkoxycarbonyl Pyrrole Synthesis

This facile one-step synthesis method is adapted from Hann et al.[1].

-

To a flask, add the O-substituted carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv).

-

Purge the flask with nitrogen gas.

-

Add acetic acid to the mixture.

-

Heat the reaction mixture to reflux at 110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂).

-

Wash the organic layer sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and brine.

-

Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by passing it through a silica plug to yield the pure N-alkoxycarbonyl pyrrole.

General Procedure for Acylation Reactions Using Trifluoroacetic Anhydride (B1165640) (TFAA)

This protocol allows for the acylation of the synthesized N-alkoxycarbonyl pyrroles.[1]

-

To a nitrogen-purged flask containing the N-alkoxycarbonyl pyrrole (1.0 equiv) and a carboxylic acid (3.0 equiv) in dry dichloromethane, add trifluoroacetic anhydride (10 equiv) dropwise at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with dichloromethane.

-

Wash the organic layer with 1 M aqueous sodium carbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

General Procedure for N-Troc Deprotection

This method is specific for the removal of the 2,2,2-trichloroethyl (Troc) protecting group.

-

To a mixture of the N-Troc protected pyrrole and zinc dust, add dichloromethane and acetic acid.

-

Stir the reaction at ambient temperature and monitor by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with acetone (B3395972) and filter through celite.

-

Concentrate the filtrate under vacuum to obtain the deprotected pyrrole.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of N-Acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N-Acetylpyrrole. The described protocol is designed to be a stability-indicating assay, capable of separating this compound from its potential process-related impurities and degradation products. This method is crucial for quality control in research, development, and manufacturing of this compound and related compounds.

Introduction

This compound is a fundamental heterocyclic building block utilized in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The purity of this starting material is paramount as impurities can significantly impact the yield, purity, and safety of the final products. Common synthetic routes to this compound, such as the acetylation of pyrrole (B145914), can lead to process-related impurities. A primary impurity of concern is the isomeric C-acylated product, 2-Acetylpyrrole, which can be formed, particularly at elevated temperatures. Furthermore, unreacted starting materials like pyrrole may also be present in the final product. Additionally, degradation of this compound can occur under various stress conditions, necessitating a stability-indicating analytical method.

This application note provides a comprehensive HPLC protocol for the quantitative determination of this compound purity, ensuring the separation of the active pharmaceutical ingredient (API) from its key impurities and degradation products.

Experimental Protocols

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Reagents and Standards

-

This compound Reference Standard: (Purity ≥ 99.5%)

-

2-Acetylpyrrole: (Purity ≥ 99%)

-

Pyrrole: (Purity ≥ 99%)

-

Acetonitrile: HPLC grade

-

Phosphoric Acid: ACS grade

-

Water: HPLC grade

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of acetonitrile.

-

Impurity Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg each of 2-Acetylpyrrole and pyrrole in 25 mL of acetonitrile.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the this compound standard stock solution to 10 mL with acetonitrile.

-

Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of acetonitrile.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.

-

Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration with acetonitrile before injection.

Data Presentation

The following table summarizes the expected retention times and provides an example of quantitative data for a hypothetical sample.

| Compound | Retention Time (min) | Peak Area | % Area |

| Pyrrole | ~2.5 | 1,500 | 0.15 |

| This compound | ~5.8 | 985,000 | 98.50 |

| 2-Acetylpyrrole | ~4.2 | 12,000 | 1.20 |

| Unknown Impurity 1 | ~7.1 | 1,500 | 0.15 |

| Total | 1,000,000 | 100.0 |

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of this compound purity.

Signaling Pathways and Logical Relationships

The logical relationship in developing a stability-indicating HPLC method involves a systematic approach to ensure the method is "fit for purpose." This can be visualized as a decision-making and optimization process.

Caption: Logical workflow for stability-indicating HPLC method development.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the purity assessment of this compound. The method is specific, stability-indicating, and suitable for routine quality control analysis in both research and industrial settings. By effectively separating this compound from its key process-related impurities and degradation products, this protocol ensures the quality and consistency of this important chemical intermediate.

Application Note: Continuous Flow Synthesis of N-Acetylpyrrole

Abstract

This application note details a continuous flow chemistry approach for the synthesis of N-Acetylpyrrole, a valuable building block in pharmaceuticals and specialty chemicals. Traditional batch production methods for N-acylation can be hindered by challenges in controlling exotherms, managing hazardous reagents, and ensuring consistent product quality. Flow chemistry offers a safer, more efficient, and scalable alternative. This document provides two detailed protocols for the N-acetylation of pyrrole (B145914) in a continuous flow system, utilizing different catalytic methods. Quantitative data from analogous amine acetylation reactions are presented to guide process optimization. Furthermore, experimental workflows are visualized to facilitate implementation in a research or drug development setting.

Introduction to Flow Chemistry for N-Acylation

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides significant advantages over traditional batch processing, including:

-

Enhanced Safety: The small reactor volume minimizes the inventory of hazardous materials at any given time,

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Pyrrole Acylation

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the acylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: My pyrrole (B145914) acylation is yielding a mixture of C2 and C3 isomers. How can I favor C2 acylation?

A: Achieving high selectivity for C2 acylation, the kinetically favored product, typically involves using N-unsubstituted or N-alkylpyrroles with specific reagents and catalysts.

-

Vilsmeier-Haack Reaction: This is a classic method for C2 formylation. Using a Vilsmeier reagent generated from DMF and an activating agent like POCl₃ or TCT (2,4,6-trichloro-1,3,5-triazine) is highly selective for the C2 position on electron-rich pyrroles.

-

Friedel-Crafts Acylation with Specific Lewis Acids: For general Friedel-Crafts acylation, the choice of Lewis acid is critical. Weaker Lewis acids tend to favor C2 substitution. For instance, using TiCl₄ as the Lewis acid with N-acylbenzotriazoles as the acylating agent has been shown to produce the C2 isomer regiospecifically with no detectable C3 isomer formation. Similarly, BF₃·OEt₂ is known to predominantly yield 2-acyl derivatives with N-phenylsulfonyl pyrrole.

-

Organocatalysis: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective nucleophilic organocatalyst for the regioselective C-acylation of pyrroles, often favoring the C2 position.

Q2: How can I achieve selective C3 acylation of pyrrole?

A: C3 acylation is thermodynamically favored but kinetically slower. To achieve C3 selectivity, the more reactive C2 position must be blocked or deactivated.

-

Bulky N-Protecting Groups: The most common and effective strategy is to install a sterically demanding group on the pyrrole nitrogen. This bulkiness physically hinders electrophilic attack at the adjacent C2 and C5 positions, directing the acylating agent to the C3 position. The triisopropylsilyl (TIPS) group is particularly effective for this purpose.

-

Electron-Withdrawing N-Protecting Groups: Attaching a strong electron-withdrawing group, such as a sulfonyl group (e.g., p-toluenesulfonyl or phenylsulfonyl), to the nitrogen deactivates the pyrrole ring towards electrophilic substitution, particularly at the C2 position.

-

Choice of Lewis Acid: When using an N-sulfonyl protecting group, a strong Lewis acid like AlCl₃ is crucial for promoting C3 acylation. Weaker Lewis acids with the same substrate may unexpectedly lead to the C2 product. This is because AlCl₃ can form an organoaluminum intermediate that directs acylation to the C3 position.

Q3: What is the role of the Lewis acid in determining regioselectivity?

A: The Lewis acid is a critical variable that can dramatically influence the C2/C3 product ratio, especially with N-protected pyrroles.

-

With N-Sulfonyl Pyrroles: The effect is most pronounced here.

-

AlCl₃ (strong Lewis acid): Tends to produce the C3-acyl derivative as the major product. It is hypothesized that this is not a direct Friedel-Crafts acylation but proceeds through an organoaluminum intermediate that favors C3 attack.

-

Weaker Lewis Acids (SnCl₄, BF₃·OEt₂, EtAlCl₂, Et₂AlCl): Tend to produce the C2-isomer as the major product.

-

-

With N-Unsubstituted Pyrroles:

-

TiCl₄: Has proven highly effective for regiospecific C2-acylation when used with N-acylbenzotriazoles.

-

ZnBr₂: Can lead to low regioselectivity, producing mixtures of C2 and C3 isomers.

-

Q4: My Vilsmeier-Haack formylation is giving poor C3 selectivity. How can I improve it?

A: Standard Vilsmeier-Haack conditions (DMF/POCl₃) strongly favor C2 formylation. To direct the formylation to the C3 position, steric hindrance is key.

-

Bulky N-Substituents: As with Friedel-Crafts acylation, a large substituent on the nitrogen atom will sterically block the C2 position. N-triisopropylsilyl (TIPS) pyrrole undergoes Vilsmeier-Haack formylation almost exclusively at the C3 position.

-

Bulky Formylating Reagents: Using sterically crowded formamides in the Vilsmeier-Haack reaction can significantly enhance C3 selectivity even with less bulky N-substituents. N,N-diphenylformamide and N,N-diisopropylformamide have been identified as effective reagents for increasing the yield of the desired C3-formylpyrrole.

Q5: I am observing isomerization of my 2-acylpyrrole to the 3-acylpyrrole. How can I prevent this?

A: The acid-mediated rearrangement of 2-acylpyrroles to their more thermodynamically stable 3-acyl isomers can occur, particularly under strong Brønsted acid conditions. To minimize this:

-

Control Acidity: Ensure that the work-up and purification steps are not overly acidic. Neutralize the reaction mixture promptly.

-

Reaction Conditions: The acylation methodology itself can generate stoichiometric amounts of acid byproduct (e.g., TFA or TfOH). While isomerization under these conditions is often slow, minimizing reaction time and temperature can help suppress it.

-

Choice of Protecting Group: The nature of the N-substituent can influence the ease of this isomerization.

Data Presentation: Regioselectivity under Various Conditions

Table 1: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

| Lewis Acid | Equivalents of Lewis Acid | C2:C3 Product Ratio | Reference |

| AlCl₃ | 1.1 | 15:85 | |

| AlCl₃ | 0.5 | 50:50 | |

| EtAlCl₂ | 1.1 | 50:50 | |

| Et₂AlCl | 1.1 | 70:30 | |

| BF₃·OEt₂ | 1.1 | >95:5 (Predominantly C2) | |

| SnCl₄ | 1.1 | >95:5 (Predominantly C2) |

Table 2: Acylation of Pyrrole with N-Acylbenzotriazoles

| Pyrrole Substrate | N-Substituent | Lewis Acid | Regioselectivity Outcome | Reference |

| Pyrrole | H | TiCl₄ | Exclusively 2-acyl | |

| N-Methylpyrrole | Me | TiCl₄ | Exclusively 2-acyl | |

| N-Triisopropylsilylpyrrole | TIPS | TiCl₄ | Exclusively 3-acyl | |

| Pyrrole | H | ZnBr₂ | 3:1 to 5:1 mixture of 2- and 3-isomers |

Table 3: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

| N-Substituent | Formylating Reagent | C2:C3 Product Ratio | Reference |

| Trityl (Tr) | DMF/Ph₃PBr₄ | 1:6.7 | |

| Triisopropylsilyl (TIPS) | DMF/POCl₃ | <1:24 | |

| Alkyl/Aryl | DMF/POCl₃ | Ratio controlled by sterics |

Experimental Protocols

Protocol 1: Regiospecific C2-Acylation using TiCl₄ and N-Acylbenzotriazole

This protocol is adapted from Katritzky et al. and is effective for producing 2-acylpyrroles.

Materials:

-

Pyrrole (or N-methylpyrrole)

-

N-Acylbenzotriazole (acylating agent)

-

Titanium (IV) chloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Methanol (B129727) (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of pyrrole (1.0 mmol) and the N-acylbenzotriazole (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 mmol, 1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (2 mL).

-

Evaporate the solvents under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexanes/ethyl acetate (B1210297) gradient) to yield the pure 2-acylpyrrole.

Protocol 2: Regioselective C3-Acylation using a TIPS-Protected Pyrrole

This protocol is adapted from Katritzky et al. and leverages a bulky N-substituent to direct acylation to the C3 position.

Materials:

-

1-(Triisopropylsilyl)-1H-pyrrole (TIPS-pyrrole)

-

N-Acylbenzotriazole (acylating agent)

-

Titanium (IV) chloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection

-

Tetrahydrofuran (THF)

Procedure: Part A: Acylation

-

To a stirred solution of TIPS-pyrrole (1.0 mmol) and the N-acylbenzotriazole (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add TiCl₄ (1.1 mmol, 1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction at 0 °C with methanol (2 mL).

-

Evaporate the solvents and purify the crude product by column chromatography to isolate the 3-acyl-1-(triisopropylsilyl)-1H-pyrrole.

Part B: Deprotection

-

Dissolve the purified 3-acyl-TIPS-pyrrole in THF.

-

Add a solution of TBAF (1.1 equiv, 1M in THF) and stir at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the final 3-acyl-1H-pyrrole.

Visual Guides

Workflow for Selecting a Pyrrole Acylation Strategy

Caption: Decision tree for selecting an appropriate pyrrole acylation method.

Factors Influencing Regioselectivity

Caption: Key factors directing regioselectivity in pyrrole acylation.

Simplified Mechanism: C2 vs. C3 Electrophilic Attack

Caption: Kinetic vs. thermodynamic pathways for electrophilic attack on pyrrole.

Technical Support Center: Purifying 2-Acetyl-1-Pyrroline via Vacuum Distillation

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying 2-acetyl-1-pyrroline (B57270)?

A1: Vacuum distillation is the preferred method for purifying 2-acetyl-1-pyrroline due to its heat-sensitive nature. This technique allows for distillation at a lower temperature by reducing the pressure, thereby minimizing thermal degradation and polymerization.

Q2: Why is 2-acetyl-1-pyrroline so difficult to purify?

A2: 2-Acetyl-1-pyrroline is a highly volatile and unstable compound. When concentrated or exposed to heat, it is prone to rapid polymerization and color change, often turning from a colorless or pale yellow liquid to a viscous red or dark material. This instability necessitates gentle purification methods like vacuum distillation.

Q3: What are the optimal vacuum distillation parameters for 2-acetyl-1-pyrroline?

A3: A Japanese patent suggests that vacuum distillation should be performed at a pressure of 30 to 70 Pa and a temperature range of 70 to 100°C. To further minimize degradation, it is highly recommended to cool the receiving flask to between -78°C and 10°C.

Q4: Can I use boiling stones for vacuum distillation of 2-acetyl-1-pyrroline?

A4: No, boiling stones are not effective under vacuum because the trapped air in their pores is quickly removed, preventing the formation of bubbles. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.

Experimental Protocol: Vacuum Distillation of 2-Acetyl-1-Pyrroline

This protocol outlines a detailed methodology for the purification of 2-acetyl-1-pyrroline using vacuum distillation.

Materials and Equipment:

-

Crude 2-acetyl-1-pyrroline

-

Round-bottom flask

-

Claisen adapter

-

Short-path distillation head with condenser and vacuum connection

-

Receiving flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum pump or water aspirator

-

Cold trap (recommended)

-

Manometer

-

Low-temperature bath (e.g., dry ice/acetone or ice water)

-

Inert gas (e.g., nitrogen or argon)

-

Vacuum grease

Procedure:

-

Apparatus Setup:

-

Thoroughly clean and dry all glassware.

-

Place a magnetic stir bar in the round-bottom flask containing the crude 2-acetyl-1-pyrroline.

-

Assemble the distillation apparatus, including the Claisen adapter and short-path distillation head. Ensure all joints are properly greased to prevent vacuum leaks.

-

Connect the condenser to a cooling water source.

-

Place the receiving flask in a low-temperature bath.

-

Connect the vacuum adapter to a cold trap and then to the vacuum source.

-

-

Distillation Process:

-

Begin stirring the crude 2-acetyl-1-pyrroline.

-

Gradually apply vacuum to the system. Monitor the pressure using a manometer.

-

Once the desired pressure (30-70 Pa) is reached and stable, slowly heat the distillation flask using the heating mantle.

-

Carefully monitor the temperature of the vapor as it rises through the distillation head. The target vapor temperature should correspond to the boiling point of 2-acetyl-1-pyrroline at the applied pressure.

-

Collect the purified 2-acetyl-1-pyrroline in the cooled receiving flask.

-

-

Shutdown and Storage:

-

Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully vent the system with an inert gas.

-

Disconnect the receiving flask containing the purified product.

-

For short-term storage, keep the purified 2-acetyl-1-pyrroline in a sealed container at or below -20°C under an inert atmosphere. Due to its instability, long-term storage of the neat compound is not recommended.

-

Data Presentation

| Parameter | Recommended Value | Source |

| Distillation Pressure | 30 - 70 Pa | |

| Distillation Temperature | 70 - 100 °C | |

| Receiver Temperature | -78 to 10 °C | |

| Boiling Point (Atmospheric Pressure) | ~182.9 °C |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Product is turning red/dark in the distillation flask. | Polymerization due to excessive heat. | - Reduce the temperature of the heating mantle.- Ensure the vacuum is stable and within the recommended range to maintain a low boiling point. |

| Low or no product recovery. | - Vacuum leak.- Inefficient condensation.- Product is too volatile and passing through the cold trap. | - Check all joints for proper sealing and re-grease if necessary.- Ensure the condenser is cold enough.- Use a more efficient cold trap (e.g., liquid nitrogen). |

| Bumping or uneven boiling. | Inadequate stirring. | - Ensure the magnetic stir bar is spinning at an appropriate speed. |

| Distillate has an off-odor. | Co-distillation of impurities or decomposition. | - Ensure the initial crude product is as clean as possible before distillation.- Lower the distillation temperature. |

Mandatory Visualization

Caption: Troubleshooting workflow for vacuum distillation of 2-acetyl-1-pyrroline.

stability of N-Acetylpyrrole under acidic and basic conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetylpyrrole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is significantly more stable than its parent compound, pyrrole (B145914), particularly under acidic conditions. The electron-withdrawing nature of the N-acetyl group decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and subsequent polymerization, which is a common issue with pyrrole in acidic media. However, this compound is susceptible to hydrolysis under basic conditions, yielding pyrrole and acetate (B1210297).

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

-

Acid-Catalyzed Degradation: While more stable than pyrrole, prolonged exposure to strong acids can lead to the slow hydrolysis of the acetyl group or other decomposition pathways. Under strongly acidic conditions, isomerization of acylpyrroles has been observed, although this is more relevant to C-acylated pyrroles.[1]

-

Base-Catalyzed Hydrolysis: This is the most significant degradation pathway. The amide bond of this compound is readily cleaved by hydroxide (B78521) ions, resulting in the formation of pyrrole and an acetate salt.

Q3: What are the expected degradation products of this compound?

Under typical experimental conditions, the primary degradation products are:

-

Acidic Conditions: Primarily pyrrole and acetic acid upon hydrolysis. However, under forcing conditions, further degradation or polymerization of the resulting pyrrole can occur.

-

Basic Conditions: Pyrrole and the corresponding acetate salt.

Q4: How does the stability of this compound compare to other N-substituted pyrroles?

The stability of N-substituted pyrroles is highly dependent on the nature of the substituent. Electron-withdrawing groups, such as the acetyl group, generally increase the stability of the pyrrole ring towards oxidation and polymerization by reducing its electron density. For instance, N-alkoxycarbonyl protected pyrroles also exhibit enhanced stability.[1]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Unexpectedly rapid degradation of this compound in acidic media. | The acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature). | Use a milder acid or a lower concentration. Reduce the reaction temperature. Consider using a buffered acidic solution to maintain a constant pH. |

| Incomplete hydrolysis of this compound under basic conditions. | Insufficient base, inadequate reaction time, or low temperature. | Increase the concentration of the base (e.g., NaOH, KOH). Extend the reaction time. Increase the reaction temperature (monitor for potential side reactions). |

| Formation of colored byproducts or polymers. | This is more likely to occur with the degradation product, pyrrole, especially in the presence of acids and oxygen. | If the desired outcome is the pyrrole product from hydrolysis, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the newly formed pyrrole. Purify the product promptly after the reaction. |

| Inconsistent results in stability studies. | Variability in pH, temperature, or exposure to light and oxygen. The analytical method is not stability-indicating. | Use calibrated equipment and ensure precise control of experimental parameters. Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the intact this compound from all potential degradation products.[2][3] |

| Difficulty in quantifying this compound and its degradation products. | Co-elution of peaks in chromatography. Lack of appropriate reference standards. | Optimize the analytical method (e.g., change mobile phase composition, gradient, or column in HPLC). Synthesize or purchase certified reference standards for this compound and expected degradation products for accurate quantification. |

Quantitative Stability Data

Table 1: Stability of this compound under Acidic Conditions

| Acid Condition | Temperature (°C) | Observed Stability | Primary Degradation Product(s) |

| 0.1 M HCl | 25 | Generally stable for short durations | Pyrrole, Acetic Acid (slow hydrolysis) |

| 1 M HCl | 25 | Moderate degradation over extended periods | Pyrrole, Acetic Acid |

| 1 M HCl | 60 | Significant degradation | Pyrrole, Acetic Acid, Potential polymerization of pyrrole |

| 0.1 M Acetic Acid | 25 | High stability | Minimal to no degradation |

Table 2: Stability of this compound under Basic Conditions

| Base Condition | Temperature (°C) | Observed Stability | Primary Degradation Product(s) |

| 0.1 M NaOH | 25 | Susceptible to hydrolysis | Pyrrole, Sodium Acetate |

| 1 M NaOH | 25 | Rapid hydrolysis | Pyrrole, Sodium Acetate |

| 1 M NaOH | 60 | Very rapid and complete hydrolysis | Pyrrole, Sodium Acetate |

| 0.1 M NaHCO₃ (pH ~8.3) | 25 | Slow hydrolysis | Pyrrole, Sodium Acetate |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate at 25°C for 4 hours.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours, protected from light.

-

Withdraw aliquots at specified time points and dilute with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

-

At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration.

-

-

Photostability:

-

Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be kept in the dark.

-

Analyze the samples after the exposure period.

-

3. Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

-

Quantify the amount of remaining this compound and any degradation products formed.

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate (B84403) buffer for pH control) may be required to achieve optimal separation. A starting point could be a 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 3).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

3. Method Validation:

-

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the determination of this compound and its degradation products.

Visualizations

Caption: Acid-catalyzed degradation pathway of this compound.

Caption: Base-catalyzed hydrolysis mechanism of this compound.

Caption: Workflow for a forced degradation study of this compound.

References

Navigating the Scale-Up of N-Acetylpyrrole Synthesis: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

The successful transition of N-Acetylpyrrole synthesis from the laboratory bench to a pilot plant presents a unique set of challenges and opportunities. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding key process parameters, and implementing robust experimental protocols. By addressing potential hurdles proactively, researchers and production chemists can streamline the scale-up process, ensuring efficiency, purity, and safety.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the synthesis and scale-up of this compound.

1. What are the most common synthetic routes for this compound at a laboratory scale?

The most frequently employed laboratory methods for this compound synthesis involve the acylation of pyrrole (B145914). Two primary routes are:

-

Reaction with Acetic Anhydride (B1165640): This method typically involves heating pyrrole with acetic anhydride. While effective, it often requires high temperatures (around 200-250°C) and can lead to the formation of by-products, including 2-acetylpyrrole (B92022) if conditions are not carefully controlled.[1][2]

-

Reaction with N-Acetylimidazole: This approach offers a milder alternative to acetic anhydride, often proceeding at lower temperatures and yielding this compound with high selectivity.[1]

2. What are the primary challenges when scaling up this compound synthesis?

Scaling up any chemical process introduces complexities, and this compound synthesis is no exception. Key challenges include:

-

Exothermic Reaction Management: The acetylation of pyrrole is an exothermic reaction. In a large-scale reactor, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potentially causing a runaway reaction.

-

Mixing Efficiency: Achieving homogenous mixing in a large reactor is critical for ensuring uniform reaction conditions and maximizing yield. Poor mixing can result in localized "hot spots" and incomplete reactions.

-

By-product Formation: At elevated temperatures and with longer reaction times, the formation of isomers (e.g., 2-acetylpyrrole) and polymeric materials can increase, complicating purification.

-